AKR1C3 Inhibitory Activity: Comparative IC50 Against Aldo-Keto Reductase Family 1 Member C3
The compound demonstrates measurable inhibition of recombinant human AKR1C3. In a fluorescence-based S-tetralol oxidation assay, its IC50 is reported as 5.0 µM [1]. When compared to the well-known AKR1C3 inhibitor ASP9521 (IC50=13 nM in a comparable cell-based assay [2]), the target compound is significantly less potent but occupies a different chemical space, providing a complementary scaffold for resistance profiling and selectivity engineering. No AKR1C3 data is currently available for the prototypical FAP inhibitor SP-13786, precluding a direct FAP-scaffold comparison in this dimension.
| Evidence Dimension | AKR1C3 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.0 µM (5000 nM) |
| Comparator Or Baseline | ASP9521: IC50 = 13 nM (cellular PR-104A reduction assay) |
| Quantified Difference | ~380-fold less potent than ASP9521 |
| Conditions | Target compound: recombinant AKR1C3 S-tetralol oxidation, fluorescence readout. Comparator ASP9521: HCT116 cell PR-104A reduction assay. |
Why This Matters
The moderate AKR1C3 activity confirms engagement with this cancer-implicated target while highlighting a distinct chemotype for scaffold-hopping or isoform-selectivity optimization studies.
- [1] BindingDB PrimarySearch_ki, monomerid=50396749, IC50=5.00E+3 nM for AKR1C3. View Source
- [2] BindingDB record for ASP9521 (BDBM50446020), IC50=22 nM in HCT116 cells. View Source
